molecular formula C13H19BrN2O B602081 trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol CAS No. 101900-43-0

trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol

Cat. No.: B602081
CAS No.: 101900-43-0
M. Wt: 299.21
InChI Key:
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Description

trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol: is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry: In chemistry, trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions and as a reagent in chemical research .

Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with proteins, enzymes, or other biomolecules .

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific diseases or conditions .

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

Target of Action

Ambroxol Monobromine, also known as “4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol” or “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol”, primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

Ambroxol Monobromine is a mucolytic agent that works by breaking up phlegm and stimulating mucus production . It also stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Biochemical Pathways

Ambroxol Monobromine affects several biochemical pathways. It has been shown to upregulate Glucocerebrosidase (GCase) activity, a lysosomal enzyme, through the transcription factor EB pathway and stimulation of lysosomal exocytosis . This upregulation of GCase activity has potential implications in disease-modifying therapies for conditions like Parkinson’s Disease .

Pharmacokinetics

The pharmacokinetics of Ambroxol Monobromine involve its absorption, distribution, metabolism, and excretion (ADME). In a study comparing the steady-state pharmacokinetics of Ambroxol extended-release (ER) 75-mg retard capsules with immediate-release (IR) formulations, it was found that the ER capsules provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to IR tablets . The time to maximum plasma level (tmax SS) was longer with ER retard capsules than with IR tablets .

Result of Action

The primary result of Ambroxol Monobromine’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Additionally, Ambroxol has been shown to have anti-inflammatory properties, reducing redness in a sore throat .

Action Environment

The action of Ambroxol Monobromine can be influenced by various environmental factors. For instance, the preparation of Ambroxol involves successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The addition of aqueous hydrogen peroxide can enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .

Biochemical Analysis

Biochemical Properties

Ambroxol Monobromine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it requires NADPH and the involvement of CYP3A4 for its metabolism . The compound and its metabolites DHTQ and DBABA have LUMO-HOMO energy differences, indicating their kinetic inertness .

Cellular Effects

Ambroxol Monobromine has profound effects on various types of cells and cellular processes. It influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa .

Molecular Mechanism

The molecular mechanism of Ambroxol Monobromine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ambroxol Monobromine change over time. It has been found to be a heat-stable and humidity-sensitive drug . Special attention should be addressed to excipients as it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol Monobromine .

Metabolic Pathways

Ambroxol Monobromine is involved in several metabolic pathways. It requires NADPH and the involvement of CYP3A4 for its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol typically involves the reaction of 2-amino-5-bromobenzylamine with cyclohexanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

  • trans-4-[[(2-Amino-5-chlorophenyl)methyl]amino]-cyclohexanol
  • trans-4-[[(2-Amino-5-fluorophenyl)methyl]amino]-cyclohexanol
  • trans-4-[[(2-Amino-5-iodophenyl)methyl]amino]-cyclohexanol

Uniqueness: trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine .

Properties

IUPAC Name

4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTUIMUXTYRTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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